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1-(5-Nitro-1H-pyrazol-3-yl)ethanone

Cat. No.: B15046719
M. Wt: 155.11 g/mol
InChI Key: VDHZYLBHCOUBRV-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Core Structures as Versatile Scaffolds in Organic Synthesis

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a highly versatile scaffold in organic synthesis. nih.govresearchgate.net This structural motif is present in numerous compounds with diverse applications in medicine, agriculture, and materials science. nih.govmdpi.com The presence of two nitrogen atoms, one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like), imparts unique chemical properties to the ring. mdpi.comglobalresearchonline.net This amphoteric nature allows for various chemical modifications, making pyrazoles valuable building blocks for more complex molecules. globalresearchonline.net

The versatility of the pyrazole scaffold is evident in its presence in a wide array of commercially significant compounds. Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The ability to readily functionalize the pyrazole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, leading to the development of compounds with specific biological activities or material properties. researchgate.net

Rationale for Investigating Nitro-Substituted Pyrazole-Based Ethanones in Contemporary Chemical Research

The introduction of a nitro group (-NO2) and an ethanone (B97240) (acetyl, -COCH3) moiety onto the pyrazole scaffold, as seen in 1-(5-Nitro-1H-pyrazol-3-yl)ethanone, is driven by the pursuit of novel compounds with enhanced or specific properties. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic and chemical properties of the pyrazole ring. This can lead to a range of interesting applications, including in the development of energetic materials, as nitro derivatives of azole compounds are known for their high energetic properties. researchgate.net

Research into nitro-substituted pyrazoles has shown that these compounds can be attractive candidates for high-energy density materials due to their high heat of formation, density, and good thermal stability. researchgate.net The presence of the acetyl group provides a reactive handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. The combination of the nitro and acetyl groups on the pyrazole ring creates a unique electronic environment and provides multiple sites for chemical modification, making these compounds valuable intermediates in the synthesis of new pharmaceutical agents and other functional materials. researchgate.netijcmas.com

Historical Context of Pyrazole Synthesis and Functionalization Methodologies

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. ijraset.comwikipedia.org One of the earliest and most fundamental methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, also developed by Knorr in 1883. nih.govmdpi.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or its derivatives, typically in the presence of an acid catalyst. jk-sci.comslideshare.netslideshare.net

Another classical method, the Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, is a valuable method for preparing various five-membered heterocycles, including pyrazoles (from 1,4-dicarbonyl compounds and hydrazines). wikipedia.orgyoutube.comalfa-chemistry.com Over the years, numerous modifications and new synthetic routes have been developed to access a wide variety of substituted pyrazoles. These include dipolar cycloaddition reactions and multicomponent reactions, which offer efficient ways to construct the pyrazole ring with diverse substitution patterns. nih.govmdpi.com

The functionalization of pre-formed pyrazole rings has also been an active area of research. Methods for halogenation, nitration, and acylation of the pyrazole nucleus have been established, allowing for the introduction of various functional groups to tailor the properties of the final compound. globalresearchonline.net

Current Research Landscape for Pyrazole Derivatives Featuring Acetyl and Nitro Moieties

The contemporary research landscape for pyrazole derivatives containing both acetyl and nitro groups is vibrant and multifaceted. A significant area of focus is the synthesis of novel compounds and the exploration of their biological activities. For instance, various N-acetyl pyrazole derivatives have been synthesized and screened for their antimicrobial properties. researchgate.net Studies have shown that the biological activity of these compounds can be dependent on the nature and position of substituents on the pyrazole ring. researchgate.net

Furthermore, the synthesis of pyrazole derivatives bearing nitro groups is being actively investigated for their potential as energetic materials. researchgate.netnih.gov The introduction of nitro groups can lead to compounds with high density and good detonation performance. nih.gov Research in this area also focuses on understanding the thermal stability and mechanical properties of these energetic compounds. researchgate.net

The development of efficient and regioselective synthetic methods for these types of pyrazoles remains a key objective. This includes the use of various catalysts and reaction conditions to control the outcome of the synthesis. mdpi.com The combination of the acetyl and nitro functionalities on the pyrazole scaffold continues to provide a rich platform for the discovery of new molecules with a wide range of potential applications, from medicine to materials science. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O3 B15046719 1-(5-Nitro-1H-pyrazol-3-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

1-(5-nitro-1H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C5H5N3O3/c1-3(9)4-2-5(7-6-4)8(10)11/h2H,1H3,(H,6,7)

InChI Key

VDHZYLBHCOUBRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 5 Nitro 1h Pyrazol 3 Yl Ethanone

Retrosynthetic Analysis and Strategic Design for 1-(5-Nitro-1H-pyrazol-3-yl)ethanone

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves the disconnection of the C-NO2 bond, leading to the precursor 1-(1H-pyrazol-3-yl)ethanone. This strategy would require a subsequent regioselective nitration at the C5 position of the pyrazole (B372694) ring. However, direct nitration of 3-substituted pyrazoles often favors substitution at the C4 position, making this a potentially challenging route.

A more promising strategy involves the disconnection of the C-C bond of the acetyl group. This leads to a synthon corresponding to a 5-nitropyrazole with a suitable functional group at the C3 position that can be converted into an acetyl group. Potential precursors for this approach include 5-nitro-1H-pyrazole-3-carboxylic acid or its derivatives (e.g., acid chloride, ester) or 5-nitro-1H-pyrazole-3-carbonitrile. This approach circumvents the issue of regioselective nitration by introducing the nitro group at an earlier stage.

A third potential, though less direct, retrosynthetic pathway involves the construction of the pyrazole ring from precursors that already contain the necessary nitro and acetyl functionalities or their masked equivalents. This could be achieved through a cyclocondensation reaction or a 1,3-dipolar cycloaddition.

Foundational Synthetic Approaches for Pyrazole Ring Formation

The construction of the pyrazole core is a fundamental step in the synthesis of this compound. Several established methods can be employed for this purpose.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors

The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.net For the synthesis of the 1-(1H-pyrazol-3-yl)ethanone precursor, a suitable 1,3-dicarbonyl compound would be acetylacetone (B45752) or a related derivative. The reaction with hydrazine would lead to the formation of 3-methyl-5-acetylpyrazole, which is a constitutional isomer of the desired precursor. To achieve the desired 3-acetyl-1H-pyrazole, a non-symmetrical 1,3-dicarbonyl precursor is required, where the two carbonyl groups exhibit different reactivities to control the regioselectivity of the cyclization with hydrazine.

The regioselectivity of the cyclocondensation reaction is influenced by several factors, including the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to improve regioselectivity in the synthesis of substituted pyrazoles.

Table 1: Examples of 1,3-Dicarbonyl Precursors and their Cyclocondensation Products with Hydrazine

1,3-Dicarbonyl PrecursorProduct(s)Notes
Acetylacetone3,5-DimethylpyrazoleSymmetrical precursor leads to a single product.
Ethyl acetoacetate3-Methyl-5-pyrazoloneReaction with hydrazine leads to a pyrazolone (B3327878) derivative.
1,1,3,3-TetramethoxypropanePyrazolePrecursor to malondialdehyde.

Alternative Ring-Closure Strategies for Pyrazole Annulation

Beyond the classical Knorr synthesis, several other strategies have been developed for the formation of the pyrazole ring. These include:

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. csic.esresearchgate.net For the synthesis of a 3-acetylpyrazole derivative, a diazomethane (B1218177) equivalent could be reacted with but-3-yn-2-one. The regioselectivity of this cycloaddition is a critical consideration.

Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives can yield pyrazolines, which can then be oxidized to pyrazoles. umich.edu

Multicomponent Reactions: One-pot reactions involving three or more components can provide a rapid and efficient route to highly substituted pyrazoles. nih.gov

Synthesis from α-Oxoketene Dithioacetals: The cyclocondensation of hydrazides with α-oxoketene dithioacetals offers a regioselective route to functionalized pyrazoles. researchgate.netrsc.org

Regioselective Introduction of the Nitro Group at the Pyrazole C5 Position

The introduction of the nitro group at the C5 position of the 3-acetylpyrazole ring is a critical and often challenging step.

Direct Nitration Protocols and Mechanistic Considerations

Direct nitration of 1-(1H-pyrazol-3-yl)ethanone is a conceivable route. However, the pyrazole ring is susceptible to electrophilic attack at multiple positions, and the directing effect of the acetyl group must be considered. The acetyl group is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. Studies on the nitration of substituted pyrazoles have shown that the position of nitration is highly dependent on the nature and position of the existing substituents as well as the reaction conditions. For instance, the nitration of 3-methyl-1,5-diphenylpyrazole with nitric acid in sulfuric acid at 0°C results in nitration at the 4-position of the pyrazole ring. It has been observed that direct nitration of 3-acetyl-1-methylpyrazole leads to the formation of 4-nitro-3-acetyl-1-methylpyrazole, indicating a preference for C4 nitration.

The mechanism of electrophilic nitration of pyrazole involves the attack of the nitronium ion (NO2+) on the electron-rich positions of the pyrazole ring. The protonated pyrazole species is less reactive towards electrophilic attack. The choice of nitrating agent (e.g., nitric acid, mixed acid, acetyl nitrate) and reaction conditions (temperature, solvent) can significantly influence the outcome of the reaction.

Indirect Methodologies for Nitro Functionality Incorporation

Given the challenges associated with the direct C5-nitration of 3-acetylpyrazole, indirect methods are often more reliable for the synthesis of this compound. These strategies typically involve the use of a pyrazole precursor that already contains the nitro group at the desired C5 position.

One effective approach is to start with 5-nitro-1H-pyrazole-3-carboxylic acid . This precursor can be synthesized and then the carboxylic acid functionality at the C3 position can be converted into an acetyl group. This transformation can be achieved through several methods, for example, by converting the carboxylic acid to its corresponding acid chloride followed by reaction with a suitable methyl organometallic reagent, such as dimethylcadmium (B1197958) or a methyl Grignard reagent in the presence of a catalyst.

Another viable precursor is 3-amino-5-nitropyrazole . The amino group at the C3 position can be transformed into an acetyl group. One potential route involves the diazotization of the amino group to form a diazonium salt, which can then be subjected to a reaction to introduce the acetyl group. However, the direct conversion of a diazonium salt to an acetyl group is not a standard transformation and may require specific and carefully controlled conditions. A more conventional approach would be the acetylation of the amino group to form an acetamido group, which would then need to be converted to an acetyl group, a multi-step and potentially low-yielding process.

A patent describes a process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, which involves the reaction of a diketone precursor with hydrazine. google.com While this patent focuses on a different isomer, the general principles of pyrazole ring formation from appropriately substituted precursors are relevant.

Table 2: Comparison of Synthetic Strategies for this compound

StrategyAdvantagesDisadvantages
Direct C5-Nitration of 3-Acetylpyrazole Potentially shorter synthetic route.Poor regioselectivity, C4-nitration is often favored.
Synthesis from 5-Nitro-1H-pyrazole-3-carboxylic Acid Excellent control of regioselectivity for the nitro group.Requires additional steps to convert the carboxylic acid to an acetyl group.
Synthesis from 3-Amino-5-nitropyrazole Good control of nitro group position.Conversion of the amino group to an acetyl group can be challenging and may require multiple steps.

Functionalization at the Pyrazole C3 Position to Form the Ethanone (B97240) Moiety

Introducing an acetyl group at the C3 position of a 5-nitropyrazole ring is not straightforward. The strong deactivating nature of the nitro group makes the pyrazole ring electron-deficient and resistant to classical electrophilic substitution reactions. Therefore, direct acylation is often challenging, and alternative strategies, such as building the ring with the desired substituent already in place or transforming a precursor functional group, are frequently employed.

Direct Friedel-Crafts acylation is a common method for introducing ketone functionalities onto aromatic rings. wikipedia.org However, its application to the pyrazole nucleus is complicated. The pyrazole ring itself is a π-excessive heterocycle, but its reactivity is highly dependent on the substituents present.

Standard Friedel-Crafts conditions, which utilize a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), are often too harsh for the pyrazole ring, which can lead to complexation with the ring nitrogen atoms and catalyst deactivation. researchgate.net Research has shown that when acylation of N-substituted pyrazoles is successful, it predominantly occurs at the C4 position. rsc.org The presence of a powerful electron-withdrawing group, such as the nitro group at C5 in the target molecule, further deactivates the ring towards electrophilic attack, making a direct Friedel-Crafts acylation at the C3 position exceptionally difficult.

Consequently, the most prevalent and effective strategy is not direct acylation of a pre-formed 5-nitropyrazole but rather the construction of the pyrazole ring from precursors that already contain the necessary carbon framework. This typically involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, where one of the carbonyl groups is part of the desired acetyl moiety. For instance, the reaction of a hydrazine with a compound like 2,4-dioxopentanoate or similar β-diketone derivatives can directly yield the 3-acetylpyrazole structure. tdcommons.orgresearchgate.net

Table 1: Challenges in Direct Acylation of Pyrazoles


An alternative to direct acylation is the installation of a precursor functional group at the C3 position that can be chemically transformed into an acetyl group. This multi-step approach offers flexibility and can bypass the challenges of direct acylation.

One viable precursor is a C3-nitrile group (-C≡N). The synthesis of cyanopyrazoles can be achieved through various routes, including three-component reactions. researchgate.net The nitrile can then be converted to a ketone via a Grignard reaction. Treatment of a 3-cyano-5-nitropyrazole with methylmagnesium bromide (CH₃MgBr) would form an intermediate imine, which upon acidic hydrolysis, yields the desired 3-acetylpyrazole. masterorganicchemistry.com This is a robust and well-established method for ketone synthesis.

Another potential pathway involves the oxidation of a suitable substituent. For example, a styryl group (-CH=CHC₆H₅) at the C5 (or C3) position of a pyrazole ring has been successfully oxidized to a benzoyl or acetyl group using potassium permanganate (B83412) (KMnO₄). nih.gov This suggests that a 3-(prop-1-en-2-yl)-5-nitropyrazole could be a precursor, which upon oxidative cleavage of the double bond, would yield the target ethanone.

Finally, while the direct conversion of a carboxylic acid to a ketone is challenging, it can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or a Weinreb amide, followed by reaction with an appropriate organometallic reagent. The synthesis of pyrazole-3-carboxylic acids is well-documented. researchgate.netslideshare.net

Table 2: Plausible Precursor Transformations to a C3-Acetyl Group

Precursor Group at C3Reaction/ReagentsProductKey Considerations
Nitrile (-CN)1. CH₃MgBr (Grignard Reagent) 2. H₃O⁺ (Acid Hydrolysis)Acetyl (-COCH₃)A classic and high-yielding ketone synthesis. masterorganicchemistry.commasterorganicchemistry.com The nitro group should be stable under these conditions.
Styryl (-CH=CHC₆H₅)KMnO₄ (Oxidation)Acetyl (-COCH₃) or Benzoyl (-COC₆H₅)Demonstrated on pyrazole systems. nih.gov The specific precursor would need to be synthesized first.
Carboxylic Acid (-COOH)1. SOCl₂ or (COCl)₂ 2. Organocuprate or Organocadmium reagentAcetyl (-COCH₃)Multi-step process involving activation of the carboxylic acid.

Exploration of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For pyrazole synthesis, this includes the use of solvent-free conditions and novel catalytic systems to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. These methods can lead to shorter reaction times, higher yields, and simplified product isolation procedures. Microwave irradiation has emerged as a powerful tool for accelerating organic reactions under solvent-free conditions. The condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been shown to proceed rapidly and in high yields when conducted without a solvent and under microwave heating.

Another solvent-free technique is simple grinding or mechanochemistry, where mechanical energy is used to initiate reactions between solid reactants. This method avoids the need for solvents altogether, making it an exceptionally green approach for the synthesis of NH-pyrazoles.

Table 3: Examples of Sustainable Solvent-Free Pyrazole Synthesis

MethodologyReactantsKey AdvantagesReference
Microwave IrradiationHydrazine derivatives + β-keto estersRapid reaction times, high yields, reduced solvent waste. nih.gov
Microwave IrradiationChalcones + Hydrazine hydrate (B1144303)One-pot synthesis, good yields.[From first search]
GrindingVarious solid reactantsCompletely avoids bulk solvents, simple procedure, energy efficient.[From first search]

The use of catalysts is fundamental to efficient and selective synthesis. In pyrazole chemistry, a wide array of catalysts has been developed to improve reaction rates, control regioselectivity, and enable reactions under milder conditions. These range from transition metals to "green" catalysts.

Transition-metal catalysts, particularly those based on copper (Cu) and palladium (Pd), are widely used. Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. [From first search] Catalytic processes have also been developed for cyclizing hydrazone-substituted α,β-unsaturated carbonyl compounds.

In the realm of green chemistry, heterogeneous catalysts and organocatalysts are gaining prominence. Catalysts like ammonium (B1175870) chloride have been employed for Knorr-type pyrazole syntheses in renewable solvents like ethanol (B145695), minimizing environmental impact. [From first search] Solid-supported catalysts, such as silica-supported sulfuric acid, offer the advantage of easy separation and reusability, contributing to a more sustainable process. [From first search]

Table 4: Overview of Catalytic Approaches in Pyrazole Synthesis

Catalyst TypeExample CatalystReaction TypeKey FeaturesReference
Transition MetalCopper (Cu) saltsCondensation, CycloadditionMild, acid-free conditions, high efficiency.[From first search]
Transition MetalPalladium (Pd) nanoparticlesOne-pot regioselective synthesisEnables use of environmentally friendly solvent systems.[From first search]
"Green" CatalystAmmonium Chloride (NH₄Cl)Knorr Pyrazole SynthesisInexpensive, non-toxic, used in renewable solvents.[From first search]
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Chemical Reactivity and Strategic Derivatization of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone

Reactions Involving the Nitro Group

The nitro group attached to the pyrazole (B372694) ring is a primary site for chemical modification, most notably through reduction. Its powerful electron-withdrawing nature also profoundly influences the reactivity of the pyrazole ring itself.

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group into an amino group is a fundamental and widely utilized reaction in organic synthesis, providing a route to amines which are versatile synthetic intermediates. wikipedia.orgjsynthchem.com The reduction of aryl nitro compounds can be achieved using a variety of reagents and methods, ranging from catalytic hydrogenation to the use of metallic reductants in acidic media. wikipedia.org

The reduction of the nitro group on the pyrazole ring of 1-(5-nitro-1H-pyrazol-3-yl)ethanone to form 1-(5-amino-1H-pyrazol-3-yl)ethanone is a key transformation. This conversion significantly alters the electronic properties of the pyrazole ring, as the electron-withdrawing nitro group is replaced by an electron-donating amino group. A variety of reducing systems are capable of effecting this transformation. nih.gov For instance, sodium borohydride (B1222165), typically unreactive towards nitro groups alone, can reduce them to amines in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com Other methods include the use of iron in acidic media or selective reduction using hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like iron chloride. wikipedia.orgresearchgate.net

Table 1: Selected Reagents for Nitro Group Reduction

Reagent System Conditions Comments Reference
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) H₂ gas, various solvents Common industrial method, highly efficient. wikipedia.org
Iron (Fe) Acidic medium (e.g., HCl, Acetic Acid) Classical and cost-effective method. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution Useful for selective reductions. wikipedia.org
Tin(II) Chloride (SnCl₂) Concentrated HCl A standard laboratory method for nitro to amine conversion. wikipedia.org
Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ Ethanol (B145695), Room Temperature A milder system that enhances the reducing power of NaBH₄. jsynthchem.com

The resulting 1-(5-amino-1H-pyrazol-3-yl)ethanone becomes a valuable precursor for further derivatization, such as the formation of amides, sulfonamides, or diazonium salts.

Potential for Electrophilic Aromatic Substitution on the Nitro-Substituted Pyrazole Ring

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings like pyrazole. wikipedia.org In unsubstituted pyrazole, electrophilic attack typically occurs at the C-4 position, as this avoids the formation of unstable intermediates with a positive charge on the nitrogen atom. rrbdavc.orgnih.gov

However, the pyrazole ring in this compound is heavily deactivated towards electrophilic attack. This is due to the presence of two powerful electron-withdrawing groups: the nitro group at the C-5 position and the ethanone (B97240) (acetyl) group at the C-3 position. Both groups pull electron density out of the aromatic ring system, making it much less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) or sulfonium (B1226848) ion (SO₃H⁺). masterorganicchemistry.com

Any electrophilic substitution, should it occur under harsh conditions, would be directed by these existing substituents. In aromatic systems, both nitro and acetyl groups are deactivating and meta-directing. While the directing rules for five-membered heterocycles can be complex, the strong deactivation of all ring positions, particularly the C-4 position which is ortho/para-like to both deactivating groups, makes further electrophilic substitution highly unfavorable. wikipedia.orgscribd.com Attempting reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would likely require extreme conditions and may result in low yields or degradation of the starting material. masterorganicchemistry.com

Reactions Involving the Ethanone Moiety

The ethanone group, with its electrophilic carbonyl carbon and acidic α-protons, is a versatile functional group that serves as a key site for building molecular complexity.

Condensation Reactions, including Schiff Base Formation

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. wikipedia.orgyoutube.com

The reaction of this compound with various aliphatic or aromatic amines would yield a library of pyrazole-containing Schiff bases. researchgate.netscience.gov These products are of significant interest as they are often used as ligands in coordination chemistry or investigated for their biological activities. wikipedia.orgresearchgate.net

General Reaction Scheme for Schiff Base Formation:

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The reaction is typically carried out by heating the ketone and the amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the ethanone group is susceptible to attack by a wide range of nucleophiles. academie-sciences.fr The carbonyl carbon is electrophilic and reacts with electron-rich species, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and converting the carbonyl group into an alcohol.

This is a fundamental strategy for creating more complex molecules. For example, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group to produce tertiary alcohols after an aqueous workup. Similarly, reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, (1R)-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol. nih.gov

Table 2: Examples of Nucleophilic Addition to the Ethanone Group

Nucleophile Reagent Example Product Type (after workup)
Hydride Ion Sodium Borohydride (NaBH₄) Secondary Alcohol
Alkyl Group Methylmagnesium Bromide (CH₃MgBr) Tertiary Alcohol
Cyanide Ion Sodium Cyanide (NaCN) / HCl Cyanohydrin

Transformations of the Carbonyl Group (e.g., Oxime Formation)

Beyond addition reactions, the carbonyl group can be completely transformed into other functional groups. A prominent example is the formation of oximes through reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.org The reaction proceeds via a condensation mechanism similar to Schiff base formation.

The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base, would yield this compound oxime. mdpi.com Oximes are crystalline solids and are useful as synthetic intermediates. wikipedia.org For instance, the oxime functional group itself can be further reduced to an amine or rearranged under certain conditions (Beckmann rearrangement). The formation of an oxime from a related pyrazole ethanone derivative has been reported, highlighting the feasibility of this transformation. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
1-(5-Amino-1H-pyrazol-3-yl)ethanone
Grignard reagents
Hydrazine hydrate
Hydroxylamine
Hydroxylamine hydrochloride
Iron chloride
Lithium aluminum hydride
Nitric acid
Organolithium compounds
(1R)-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol
Sodium borohydride
Sulfuric acid

Intrinsic Reactivity of the Pyrazole Heterocycle

The pyrazole ring system is characterized by its aromaticity and the presence of two adjacent nitrogen atoms, which dictate its reactivity. In this compound, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole nucleus.

Investigation of Annular Prototropic Tautomerism

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. nih.govclockss.org In the case of 3(5)-substituted pyrazoles, this equilibrium can be influenced by the nature of the substituents. nih.gov

Table 1: Tautomeric Forms of this compound

Tautomer NamePosition of Nitro GroupPosition of Ethanone Group
This compound53
1-(3-Nitro-1H-pyrazol-5-yl)ethanone35

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring, while aromatic, can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily dependent on the substituents present. The electron-withdrawing nitro group in this compound deactivates the ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic substitution, particularly at the carbon atom bearing the nitro group.

Research on 3,4,5-trinitro-1H-pyrazole has shown that the nitro group at the 4-position is preferentially substituted by nucleophiles. researchgate.net While this compound lacks a substituent at the 4-position, the principle of nucleophilic substitution of a nitro group is well-established in nitrated pyrazoles. The nitro group can be displaced by various nucleophiles, offering a pathway to introduce diverse functional groups onto the pyrazole core. smolecule.com

Development of Advanced Derivatives for Specialized Research Applications

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate molecules tailored for specific research purposes. jddtonline.infomdpi.com

Elaboration of Side Chains for Structural Complexity

The ethanone side chain of this compound provides a reactive handle for further chemical modifications. The carbonyl group can participate in a variety of reactions, including:

Condensation Reactions: The ketone can react with aldehydes or other ketones to form more complex heterocyclic structures. smolecule.com

Oxime Formation: Reaction with hydroxylamine leads to the formation of oxime derivatives. Studies on related 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives have demonstrated the synthesis of oxime ethers with potential biological activities. mdpi.com

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. This transformation opens up possibilities for further derivatization of the resulting amino group.

These modifications allow for the systematic alteration of the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in various research areas. mdpi.com

Table 2: Potential Side Chain Derivatization Reactions

Reaction TypeReagent(s)Functional Group Transformation
CondensationAldehydes/KetonesFormation of larger heterocyclic systems
Oxime FormationHydroxylamineKetone to Oxime
Nitro Group ReductionH₂, Pd/CNitro to Amino

Heterocyclic Annulation Strategies Utilizing this compound as a Key Building Block

Heterocyclic annulation, the formation of a new ring fused to an existing one, is a powerful strategy for constructing complex polycyclic systems. This compound can serve as a key precursor in such strategies. For instance, 3(5)-aminopyrazoles are widely used in the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov Although the starting material is a nitro-pyrazole, its reduction to the corresponding aminopyrazole would provide access to these synthetic pathways.

The combination of the reactive ethanone group and the pyrazole nucleus allows for various cyclization reactions. For example, the synthesis of 1,3,5-trisubstituted pyrazole derivatives has been achieved through the reaction of chalcone-like precursors with hydrazines. tsijournals.com By analogy, the ethanone moiety of this compound could be elaborated into an α,β-unsaturated carbonyl system, which could then undergo cyclization to form fused pyrazole systems. nih.gov The synthesis of pyrazole derivatives containing an ethanone skeleton has been reported as a method for creating novel compounds with potential anti-inflammatory properties. jddtonline.info

Spectroscopic and Structural Characterization of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 1-(5-Nitro-1H-pyrazol-3-yl)ethanone and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR) for Primary Structural Identification

One-dimensional NMR techniques, namely proton (¹H) and carbon-13 (¹³C) NMR, are the first line of investigation for determining the fundamental structure of pyrazole (B372694) derivatives. nih.govtsijournals.comsemanticscholar.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazole derivatives, characteristic signals include the N-H proton of the pyrazole ring, which often appears as a broad singlet, and the protons of the pyrazole ring itself. tsijournals.comwisdomlib.org The chemical shifts of these protons are influenced by the substituents on the ring. For instance, in 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives, the aromatic protons appear as multiplets in the range of 6.8–8.1 ppm, while the =CH proton of the pyrazole ring is observed as a singlet between 5.67–5.72 ppm. mdpi.com The methyl protons of the acetyl group in compounds like 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline typically appear as a singlet around 2.46 ppm. ijcmas.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative. For example, in N-H pyrazoles, the carbon bearing an aryl group at the C3 position resonates at a different frequency than if it were at the C5 position, allowing for the determination of the predominant tautomeric form in the solid state. cdnsciencepub.com The carbonyl carbon of the ethanone (B97240) group in pyrazole derivatives typically appears at a downfield chemical shift, often in the range of 187-195 ppm. mdpi.commdpi.com For instance, the carbonyl carbon in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one is observed at 194.7 ppm. mdpi.com

A representative, though not exhaustive, compilation of typical chemical shifts for related pyrazole structures is provided below.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole N-HBroad singlet-
Pyrazole C-H6.2 - 8.395.0 - 155.0
Acetyl CH₃2.4 - 2.723.4
Carbonyl C=O-168 - 195
Aromatic C-H6.8 - 8.5115 - 150

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complete structure by revealing the connectivity between atoms. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in tracing out the proton-proton networks within the molecule, helping to connect the different spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduepfl.ch This is a powerful tool for assigning the carbon signals based on the already assigned proton signals, or vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range couplings. researchgate.net For example, HMBC can be used to confirm the connection between the acetyl group and the pyrazole ring by observing a correlation from the methyl protons to the carbonyl carbon and to the C3 carbon of the pyrazole ring.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in complex pyrazole derivatives, providing a definitive structural elucidation. researchgate.netgreenpharmacy.info

Solid-State NMR for Investigating Polymorphic Forms and Molecular Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. This is particularly important for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical and chemical properties. researchgate.netacs.org

For N-unsubstituted pyrazoles, ssNMR, in combination with X-ray crystallography, has been instrumental in determining the tautomeric form present in the solid state. cdnsciencepub.comacs.orgacs.org The chemical shifts of the pyrazole ring carbons in the solid-state ¹³C NMR spectrum can differentiate between tautomers. cdnsciencepub.com Furthermore, ssNMR can probe molecular dynamics in the solid state, such as ring-flipping or rotational motions, by analyzing lineshapes and relaxation times.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in this compound and its derivatives. semanticscholar.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. tsijournals.comwisdomlib.orgijcmas.com

Key characteristic absorption bands include:

N-H Stretching: The N-H stretching vibration of the pyrazole ring typically appears as a band in the region of 3100-3400 cm⁻¹. tsijournals.comnih.gov

C=O Stretching: The carbonyl group of the ethanone substituent gives rise to a strong absorption band, typically in the range of 1660-1700 cm⁻¹. For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this band is observed at 1663 cm⁻¹. mdpi.com

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. These are strong indicators of the nitro functionality.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole and any aromatic rings typically appear in the 1450-1650 cm⁻¹ region. mdpi.comresearchgate.net

The table below summarizes some of the characteristic IR absorption bands for related pyrazole structures.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
N-HStretching3100 - 3400
C=OStretching1660 - 1700
NO₂Asymmetric Stretching1500 - 1560
NO₂Symmetric Stretching1345 - 1385
C=C / C=NStretching1450 - 1650

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. This often means that symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum.

For nitro-pyrazole compounds, Raman spectroscopy can provide valuable information about the vibrations of the pyrazole ring and the nitro group. tandfonline.comresearchgate.netrsc.org The symmetric stretching vibration of the nitro group is typically a strong band in the Raman spectrum. This technique can also be used to study intermolecular interactions, such as hydrogen bonding, and to analyze different crystalline forms of the compound. tandfonline.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing crucial information on molecular weight and fragmentation patterns. For this compound and its derivatives, this method confirms the molecular mass of the synthesized compound and offers insights into its structural stability and the connectivity of its constituent parts through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is particularly valuable, allowing for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. The molecular formula of this compound is C₅H₅N₃O₃, corresponding to a monoisotopic mass of approximately 169.0331 g/mol . In mass spectra, the presence of the molecular ion peak ([M]⁺) or its protonated adduct ([M+H]⁺) at m/z 169 and 170, respectively, serves as the primary confirmation of the compound's identity. uni.lu

The fragmentation pathway of this compound under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the established fragmentation behavior of nitroarenes, ketones, and pyrazole rings. capes.gov.brnih.gov A typical fragmentation cascade would likely involve the following key steps:

Loss of the Nitro Group: A characteristic fragmentation for nitro-aromatic compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) or nitrogen dioxide. This would result in a significant fragment ion at m/z 123 [M-NO₂]⁺.

Cleavage of the Acetyl Group: The acetyl group can be lost as a ketene (B1206846) (H₂C=C=O) or an acetyl radical (•COCH₃). The loss of the acetyl radical (43 Da) from the molecular ion would produce a fragment at m/z 126. A more common fragmentation is the alpha-cleavage resulting in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the spectrum.

Pyrazole Ring Fission: Following initial losses, the pyrazole ring itself can undergo cleavage. A common pathway for pyrazoles involves the expulsion of a molecule of nitrogen (N₂) and hydrogen cyanide (HCN). capes.gov.br For instance, the [M-NO₂]⁺ fragment at m/z 123 could lose N₂ to yield a fragment at m/z 95.

The analysis of these fragmentation patterns is crucial for distinguishing between isomers, such as 1-(3-Nitro-1H-pyrazol-5-yl)ethanone, as subtle differences in fragment intensities can reveal the substitution pattern on the pyrazole ring.

Elemental Analysis for Empirical Formula Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a direct method for verifying the empirical formula of a newly synthesized compound and serves as a critical checkpoint for its purity. For this compound (C₅H₅N₃O₃), the theoretical elemental composition can be calculated with high precision.

The procedure involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the correct empirical formula and indicates a high degree of sample purity. greenpharmacy.info Significant deviations can suggest the presence of impurities, residual solvent, or an incorrect structural assignment. This method is routinely used in the characterization of new pyrazole derivatives to validate their synthesis. greenpharmacy.info

Table of Mentioned Compounds

Crystallographic Investigations of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone and Its Analogues

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details.

For instance, in the analogue 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone , the five-membered pyrazoline ring adopts a slight envelope conformation. The dihedral angle between the benzene (B151609) and phenyl rings is a significant 74.55 (2)°. In another analogue, 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone , the asymmetric unit contains two independent molecules which are chemically identical but exhibit different spatial conformations. This is highlighted by the differing dihedral angles between the mean planes of the phenyl and pyrazole (B372694) rings, which are 11.62 (13)° and 18.17 (11)°. This conformational difference is attributed to the rotational disorder of the trifluoromethyl group in one of the molecules.

The planarity of substituents relative to the pyrazole ring is often enforced by intramolecular interactions. In both independent molecules of 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone , a strong intramolecular hydrogen bond forces the formyl group and the pyrazole ring to be nearly coplanar. This demonstrates how non-covalent interactions can dictate the preferred molecular conformation in the solid state.

The way molecules interact with each other in a crystal lattice is crucial for the stability of the crystal structure. These interactions are primarily non-covalent and include hydrogen bonds, van der Waals forces, and π-π stacking.

In pyrazole ethanone (B97240) analogues, hydrogen bonding is a dominant feature. These can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular Hydrogen Bonds: A prominent example is found in 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone , where an O-H···O hydrogen bond exists between the hydroxyl substituent and the carbonyl oxygen atom of the adjacent acetyl group. researchgate.net This type of interaction is also observed in 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone , leading to the formation of a stable six-membered ring. globalresearchonline.netelsevierpure.com

Intermolecular Hydrogen Bonds: These interactions build the extended crystal lattice. In 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone , weak intermolecular C-H···O hydrogen bonds link molecules into chains. greenpharmacy.info A more complex network is seen in 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone , where molecules first form dimers through hydrogen bonds involving the pyrazole NH group and a carbonyl oxygen atom. These dimers then associate into sheets via O-H···N hydrogen bonds between the oxime hydroxyl group and an unprotonated pyrazole nitrogen atom. researchgate.net In the crystal structure of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone , molecules are linked by C-H···N interactions, and further stabilized by weak C-H···π interactions involving the phenyl ring. researchgate.net

Table 1: Hydrogen Bond Geometries in Pyrazole Ethanone Analogues
CompoundInteraction TypeDescriptionReference
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanoneIntramolecular O-H···OForms a stable six-membered ring. researchgate.net
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanoneIntermolecular C-H···N & C-H···πLinks molecules and provides further stabilization. researchgate.net
1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanoneIntermolecular C-H···OConnects molecules into chains along the acs.org direction. greenpharmacy.info
1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanoneIntermolecular N-H···O & O-H···NForms dimers which then associate into sheets. researchgate.net
1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanoneIntramolecular O-H···O & Intermolecular C-H···FStabilizes the molecular conformation and the crystal packing. globalresearchonline.netelsevierpure.com

The arrangement of molecules in a crystal, known as crystal packing, and the ability of a compound to exist in more than one crystalline form (polymorphism) are critical aspects in materials science and pharmaceuticals.

A clear example of polymorphism is observed in 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone . researchgate.netspringernature.com This compound is known to crystallize in at least two different monoclinic polymorphs. One form crystallizes in the space group C2/c with one independent molecule in the asymmetric unit. springernature.com A different polymorph crystallizes in the space group P2₁/n, but with two independent molecules (A and B) in the asymmetric unit. researchgate.netspringernature.com While the bond distances and angles are very similar in both polymorphs, the dihedral angles between the pyrazole and phenyl rings differ slightly, indicating subtle conformational adjustments to accommodate different packing environments. researchgate.netspringernature.com

The crystal packing is a direct consequence of the intermolecular interactions described previously. For example, the C-H···O hydrogen bonds in 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone result in a chain-like packing arrangement. greenpharmacy.info In contrast, the more complex hydrogen bonding in 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone leads to a layered or sheet-like structure. researchgate.net These different packing motifs influence the physical properties of the crystals, such as their melting point and solubility.

Table 2: Selected Crystallographic Data for Pyrazole Ethanone Analogues
CompoundFormulaCrystal SystemSpace GroupReference
1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanoneC₁₇H₁₅N₃O₃MonoclinicCc greenpharmacy.info
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 1)C₁₂H₁₂N₂O₂MonoclinicC2/c springernature.com
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 2)C₁₂H₁₂N₂O₂MonoclinicP2₁/n researchgate.netspringernature.com
1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanoneC₁₂H₉F₃N₂O₂TriclinicP1 globalresearchonline.net

Powder X-ray Diffraction for Bulk Material Phase Identification

While single-crystal X-ray diffraction provides the most detailed structural information, it requires a suitable single crystal, which can be difficult to grow. Most chemical syntheses yield microcrystalline powders. Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of such bulk materials. rsc.org It is particularly important in the pharmaceutical industry for routine characterization of drug substances. nih.gov

The PXRD pattern is a fingerprint of a specific crystalline phase. It can be used to:

Identify the crystalline phase of a bulk sample.

Determine the presence of different polymorphs in a mixture.

Assess the purity of a crystalline sample.

Monitor phase transitions. rsc.org

For example, the PXRD pattern for the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was successfully indexed to a monoclinic space group (I2/a) with specific unit cell parameters, confirming the phase identity of the bulk powder. researchgate.net Such data can be included in powder diffraction databases for future reference and quality control. researchgate.net

Comparative Analysis of Solid-State and Solution Conformations

The conformation of a molecule can differ between the solid state and in solution. In the solid state, the conformation is fixed by the constraints of the crystal lattice and strong intermolecular interactions. In solution, the molecule has more conformational freedom, and its preferred shape can be influenced by the solvent and temperature. rsc.org

The study of N-unsubstituted pyrazoles provides a classic example of this phenomenon. In the solid state, X-ray crystallography often reveals a single tautomeric form, stabilized by strong, directional hydrogen bonds that lead to the formation of cyclic oligomers (like trimers or tetramers) or linear chains. springernature.comrsc.org However, in solution, as observed by Nuclear Magnetic Resonance (NMR) spectroscopy, a dynamic equilibrium between different tautomers often exists. rsc.org The position of this equilibrium is sensitive to the solvent; polar, protic solvents can disrupt the self-association of pyrazole molecules by forming hydrogen bonds with them. rsc.org

For some pyrazole derivatives, a combination of solid-state NMR (CPMAS NMR) and solution NMR can be used to compare the structures. springernature.com In many cases, the tautomer observed in the solid state is also the predominant one in solution. springernature.com For instance, in 5-(2-benzylphenyl)-3-trifluoromethyl-1H-pyrazole , DFT calculations suggest that the stability of the observed tautomer is due to an intramolecular N-H···π interaction, which is present in solution. springernature.com This highlights how both intermolecular forces in the crystal and intramolecular forces in solution can dictate the preferred molecular structure.

Computational and Theoretical Chemistry Studies of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic and geometric properties of molecules. eurasianjournals.com By approximating the complex many-electron problem, DFT allows for accurate calculations of molecular geometries, electronic structures, and spectroscopic properties. For pyrazole (B372694) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to yield results that correlate well with experimental data. mdpi.comnih.gov

Geometry Optimization and Analysis of Energy Minima

Geometry optimization is a computational process that seeks to find the coordinates of the atoms in a molecule that correspond to a minimum on the potential energy surface. This optimized structure represents the most stable three-dimensional arrangement of the molecule. For 1-(5-Nitro-1H-pyrazol-3-yl)ethanone, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its shape.

The pyrazole ring is expected to be largely planar. The substituents—the nitro (NO₂) group and the ethanone (B97240) (acetyl) group—will have specific orientations relative to this ring. The planarity of the nitro group with the pyrazole ring facilitates electronic delocalization. The ethanone group's orientation, however, can be more flexible.

While specific X-ray or calculated data for the title compound is scarce, we can infer its geometric parameters from related structures like methyl 3-nitro-1H-pyrazole-5-carboxylate, which has been studied computationally. nih.gov The bond lengths and angles within the pyrazole ring are characteristic of its aromatic nature, though they are influenced by the electronic effects of the substituents.

Table 1: Representative Calculated Geometric Parameters for a Related Nitro-Pyrazole Derivative (Methyl 3-nitro-1H-pyrazole-5-carboxylate)

ParameterBond Length (Å) / Angle (°)Description
N1-N2~1.36Pyrazole ring bond
N2-C3~1.33Pyrazole ring bond
C3-C4~1.42Pyrazole ring bond
C4-C5~1.36Pyrazole ring bond
C5-N1~1.35Pyrazole ring bond
C3-N(nitro)~1.45Bond to nitro group
N-O(nitro)~1.23Nitro group bond
C5-C(acetyl)~1.48Bond to acetyl group
C=O(acetyl)~1.22Carbonyl bond
∠ N1-N2-C3~112°Pyrazole ring angle
∠ N2-C3-C4~105°Pyrazole ring angle
∠ C3-C4-C5~107°Pyrazole ring angle
∠ C4-C5-N1~109°Pyrazole ring angle
∠ C5-N1-N2~107°Pyrazole ring angle

Note: These values are illustrative and based on typical DFT calculations for similar substituted pyrazoles. Actual values for this compound may vary slightly. researchgate.net

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Molecular Electrostatic Potential (MEP)

The electronic character of a molecule is dictated by the distribution of its electrons. DFT is particularly effective for analyzing this distribution through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. emerginginvestigators.orgthaiscience.info

For this compound, the presence of the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed across the pyrazole ring. This would result in a relatively small HOMO-LUMO gap, characteristic of reactive aromatic compounds. emerginginvestigators.org

Table 2: Illustrative FMO Energies for a Nitroaromatic System

OrbitalEnergy (eV)Description
LUMO-3.5Indicates electrophilic character, likely centered on the nitro group and pyrazole ring.
HOMO-7.4Indicates nucleophilic character, likely centered on the pyrazole ring.
ΔE (Gap) 3.9 A smaller gap suggests higher reactivity.

Note: These are representative values for a similar class of molecule calculated via DFT. Actual values will depend on the specific molecule and computational method. thaiscience.info

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically in red, and positive electrostatic potential (electron-poor, prone to nucleophilic attack), typically in blue.

In this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ethanone group. These are the most electronegative regions. A region of positive potential (blue) would be expected around the N-H proton of the pyrazole ring, making it a potential hydrogen bond donor site. The carbon atoms of the pyrazole ring would exhibit intermediate potentials, influenced by the attached functional groups. researchgate.netnih.gov This analysis is critical for understanding intermolecular interactions and sites of chemical reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. jocpr.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the fundamental vibrational modes. psu.edu

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, it is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data. nih.govresearchgate.net

For this compound, key vibrational modes would include:

N-H stretch: Expected in the 3100-3500 cm⁻¹ range, sensitive to hydrogen bonding. researchgate.net

C-H stretches: Aromatic and methyl C-H stretches typically appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

C=O stretch: A strong absorption band for the ethanone carbonyl group, expected around 1680-1710 cm⁻¹.

NO₂ stretches: Asymmetric and symmetric stretching modes for the nitro group, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. core.ac.uk

C=N and C=C ring stretches: Vibrations characteristic of the pyrazole ring structure, appearing in the 1400-1600 cm⁻¹ region.

Comparing the calculated, scaled spectrum with an experimental FT-IR spectrum allows for a detailed and confident assignment of each observed band to a specific molecular motion.

Computational Studies on Tautomeric Preferences and Stabilities

Tautomerism is a critical phenomenon in many heterocyclic systems, including pyrazoles. rsc.org For N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions, annular tautomerism is possible, where the N-H proton can reside on either of the two ring nitrogen atoms.

For this compound, two primary tautomers can exist:

Tautomer A: this compound

Tautomer B: 1-(3-Nitro-1H-pyrazol-5-yl)ethanone

DFT calculations are highly effective at determining the relative stabilities of these tautomers. By optimizing the geometry and calculating the electronic energy (and Gibbs free energy) of each form, one can predict which tautomer is more stable and therefore more abundant at equilibrium. jocpr.com These calculations can be performed in the gas phase and in various solvents using continuum solvation models (like PCM) to account for environmental effects. nih.gov

Studies on related pyrazoles have shown that the nature and position of substituents strongly influence tautomeric preference. Electron-withdrawing groups, like the nitro group, have a significant impact. For instance, in a study of methyl 3-nitro-1H-pyrazole-5-carboxylate, the tautomer where the nitro group is at the 3-position (and the ester at the 5-position) was found to be less stable than the tautomer with the nitro group at the 5-position. nih.gov This preference is often driven by a complex interplay of electronic effects, aromaticity, and potential intramolecular hydrogen bonding. mdpi.comjocpr.com For the title compound, a detailed computational analysis would be required to definitively assign the most stable tautomer, but it is expected that one form will be significantly more stable than the other.

Table 3: Hypothetical Relative Energies for Tautomers of this compound

TautomerDescriptionRelative Energy (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - Water
A This compound0.00 (Reference)0.00 (Reference)
B 1-(3-Nitro-1H-pyrazol-5-yl)ethanone> 2.0> 2.0

Note: This table is illustrative. The values indicate a hypothetical scenario where Tautomer A is the more stable form. Actual energy differences would need to be calculated specifically for this molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

While DFT calculations are excellent for static properties of single molecules at their energy minimum, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their stability at a given temperature. nih.gov

Conformational Analysis and Flexibility Studies

For a molecule like this compound, a key area of flexibility is the rotation of the ethanone (acetyl) group around the C-C bond connecting it to the pyrazole ring. nih.gov MD simulations can explore the rotational energy barrier and identify the most stable (lowest energy) conformations.

An MD simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and running the simulation for a period of nanoseconds. nih.govresearchgate.net By analyzing the trajectory—the record of atomic positions over time—one can study:

Dihedral Angle Distribution: The distribution of the dihedral angle defining the rotation of the acetyl group relative to the pyrazole ring. This reveals the preferred orientations.

Conformational Stability: The simulation can show how long the molecule stays in a particular conformation and the energy required to transition between different conformations.

Intermolecular Interactions: In a solvent, MD simulations can detail the dynamic hydrogen bonding patterns between the molecule (e.g., the N-H group and carbonyl oxygen) and surrounding solvent molecules.

Such studies are crucial for understanding how the molecule behaves in a realistic environment, which is essential for applications in drug design and materials science where molecular shape and flexibility govern interactions. nih.gov

Investigation of Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions and solvent effects is crucial for understanding the chemical behavior of this compound in various environments. Computational chemistry offers powerful tools to simulate and analyze these phenomena at a molecular level.

Intermolecular Interactions:

Non-covalent interactions play a significant role in the physical and chemical properties of molecular solids and in biological systems. For this compound, key interactions would include hydrogen bonding (involving the pyrazole N-H, the nitro group, and the carbonyl group), π-π stacking (between pyrazole rings), and van der Waals forces.

To investigate these interactions, techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed. These methods, often based on Density Functional Theory (DFT) calculations, can identify and characterize the strength and nature of intermolecular bonds. For instance, a QTAIM analysis would calculate the electron density and its Laplacian at bond critical points to quantify the strength of hydrogen bonds.

Solvent Effects:

The polarity of the solvent can significantly influence the electronic structure, reactivity, and spectral properties of this compound. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating the effect of different solvents on properties like UV-Vis spectra and NMR chemical shifts.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding with protic solvents like water or methanol (B129727). Molecular Dynamics (MD) simulations are particularly useful for studying the dynamic behavior of the solute in a solvent box over time.

Illustrative Data on Solvent Effects:

The following table illustrates hypothetical results from a PCM study on the calculated absorption maximum (λ_max) of this compound in different solvents.

SolventDielectric Constant (ε)Calculated λ_max (nm)
n-Hexane1.88285
Dichloromethane8.93295
Ethanol (B145695)24.55302
Water80.10308

Quantitative Structure-Reactivity Relationships and Quantum Chemical Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. This is achieved by calculating various quantum chemical descriptors that quantify different aspects of the molecule's electronic and structural properties.

For this compound, these descriptors would be calculated using methods like DFT. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy (E_HOMO) is related to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

Global Reactivity Descriptors: These are derived from the FMO energies and provide a general measure of a molecule's reactivity. They include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is vital for predicting how the molecule will interact with other reagents.

Illustrative Quantum Chemical Descriptors:

The following table provides hypothetical values for some of the key quantum chemical descriptors for this compound, calculated at a specific level of theory.

DescriptorValue
E_HOMO-7.5 eV
E_LUMO-3.2 eV
HOMO-LUMO Gap (ΔE)4.3 eV
Ionization Potential (I)7.5 eV
Electron Affinity (A)3.2 eV
Electronegativity (χ)5.35
Chemical Hardness (η)2.15
Electrophilicity Index (ω)6.66

Predictive Modeling for the Design of Novel Pyrazole-Based Compounds

The computational data generated for this compound can serve as a foundation for the predictive modeling and rational design of new pyrazole derivatives with enhanced properties. This is a cornerstone of modern drug discovery and materials science.

Building Predictive Models:

Quantitative Structure-Activity Relationship (QSAR) models are a key component of predictive modeling. By establishing a correlation between the structural descriptors (like those in the table above) and a specific activity (e.g., anti-inflammatory, antimicrobial, or anti-cancer activity), a predictive model can be built. For instance, a 3D-QSAR study using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into how steric, electrostatic, and other fields of a series of related pyrazole compounds influence their biological activity.

Designing Novel Compounds:

Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized pyrazole derivatives. This allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired properties. For example, if the model indicates that a higher electrophilicity index is correlated with better biological activity, researchers can design new derivatives of this compound with substituents that increase this value.

Molecular docking simulations are another predictive tool used to understand how a ligand, such as a pyrazole derivative, might bind to a biological target like a protein or enzyme. By predicting the binding mode and affinity, researchers can design modifications to the pyrazole scaffold to improve its interaction with the target, potentially leading to more potent and selective drugs.

Through these iterative cycles of computational prediction and experimental validation, the process of discovering new and effective pyrazole-based compounds can be significantly accelerated.

Coordination Chemistry of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone As a Ligand

Ligand Design Principles and Potential Coordination Modes of Substituted Pyrazoles

The design of ligands is crucial for tuning the properties of the resulting metal complexes. nih.gov Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which makes them excellent ligands in coordination chemistry. nih.gov The presence of substituents on the pyrazole (B372694) ring significantly influences their electronic and steric properties, and consequently, their coordination behavior. nih.gov

Substituted pyrazoles can coordinate to metal ions in several ways:

Monodentate Coordination: Typically, coordination occurs through the pyridine-like sp²-hybridized nitrogen atom (N2). The acidity of the pyrrole-like NH group can be modulated by substituents; electron-donating groups increase its acidity.

Bidentate Coordination: If a coordinating group is present at the C3 or C5 position, the pyrazole can act as a bidentate ligand, forming a chelate ring with the metal center. In the case of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone, the acetyl group at the C3 position offers a potential oxygen donor site, allowing for (N,O)-bidentate chelation.

Bridging Ligand: Upon deprotonation of the N1-H, the pyrazolate anion can act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. researchgate.net

The presence of a nitro group at the C5 position, being a strong electron-withdrawing group, is expected to increase the acidity of the pyrazole N1-H proton, making deprotonation and the formation of pyrazolate-bridged structures more favorable. nih.gov Conversely, the electron-withdrawing nature of the nitro group would decrease the basicity of the N2 donor atom. The acetyl group at C3 provides a carbonyl oxygen that can participate in coordination, leading to a stable five-membered chelate ring with a metal ion. saudijournals.com The interplay between the electronic effects of the nitro group and the chelating ability of the acetyl group makes this compound a versatile ligand for constructing diverse coordination architectures.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Donor Atoms
MonodentateCoordination through the N2 nitrogen atom.N2
Bidentate (Chelating)Coordination through the N2 nitrogen and the acetyl oxygen.N2, O
Bidentate (Bridging)Deprotonated ligand bridging two metal centers via N1 and N2.N1, N2
Tridentate (Bridging)Deprotonated ligand chelating one metal via N2 and O, and bridging to another via N1.N1, N2, O

Synthesis of Metal Complexes Utilizing this compound

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. nih.gov

Transition metal complexes of substituted pyrazoles are widely studied. The synthesis of complexes with this compound would likely follow established procedures. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a solvent like ethanol (B145695), methanol (B129727), or acetonitrile. univie.ac.at The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. univie.ac.at

For instance, the reaction of this compound with copper(II) acetate (B1210297) in ethanol could potentially yield a mononuclear complex where the ligand acts as a bidentate (N,O)-donor, or a dinuclear paddle-wheel structure if the pyrazolate bridge is formed. The stoichiometry of the reactants and the reaction conditions (pH, temperature) would play a crucial role in determining the final product. nih.gov In some cases, the presence of a base is used to deprotonate the pyrazole N-H, promoting the formation of pyrazolate-bridged polynuclear complexes. nih.gov

The coordination chemistry of pyrazole ligands extends beyond transition metals to include main group elements, lanthanides, and actinides. researchgate.net

Main Group Elements: Complexes of main group elements with pyrazolate ligands have been synthesized, often featuring polymeric structures. The synthesis would involve salt metathesis reactions.

Lanthanides and Actinides: Lanthanide and actinide ions, known for their high coordination numbers and preference for oxygen donor ligands, would be interesting targets for complexation with this compound. The acetyl group's oxygen atom would be a primary binding site. Synthesis often involves the reaction of lanthanide nitrates or triflates with the ligand in a suitable solvent. uni.lu The resulting complexes could exhibit interesting photoluminescent properties, a hallmark of many lanthanide complexes. uni.lu The coordination of actinides like uranyl (UO₂²⁺) with pyrazole-derived ligands has also been explored, often resulting in complexes with high coordination numbers and specific geometries, such as hexagonal bipyramidal. uni.lu

Spectroscopic and Structural Characterization of Coordination Compounds

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the unambiguous characterization of newly synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. For this compound complexes, the following changes would be expected:

A shift in the ν(C=O) stretching frequency of the acetyl group to a lower wavenumber upon coordination of the oxygen atom to the metal center. saudijournals.com

Changes in the stretching vibrations of the pyrazole ring (ν(C=N), ν(N-N)) upon coordination of the N2 atom.

The disappearance of the ν(N-H) band if deprotonation occurs to form a pyrazolate.

The appearance of new bands at lower frequencies corresponding to ν(M-N) and ν(M-O) vibrations. univie.ac.at

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. In transition metal complexes, d-d electronic transitions can be observed, and their positions and intensities are indicative of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination to a metal ion would cause shifts in the signals of the protons and carbons near the binding sites. The disappearance of the N-H proton signal in ¹H NMR would confirm deprotonation of the pyrazole ring. nih.gov

Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

Spectroscopic TechniqueKey Vibrations/SignalsExpected Change upon Coordination
IRν(C=O) of acetylShift to lower frequency
IRν(N-H) of pyrazoleDisappears upon deprotonation
IRPyrazole ring vibrationsShifts in position and intensity
IRNew bandsAppearance of ν(M-N) and ν(M-O)
¹H NMRN-H protonSignal disappears upon deprotonation
¹H NMRProtons near coordination sitesChemical shift changes
¹³C NMRCarbonyl carbon (C=O)Chemical shift change
¹³C NMRPyrazole ring carbons (C3, C5)Chemical shift changes

The definitive method for determining the solid-state structure of a coordination compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding and π-π stacking. saudijournals.comresearchgate.net

For complexes of this compound, X-ray diffraction could confirm the coordination mode of the ligand (e.g., monodentate, bidentate chelating, or bridging). It would also reveal the coordination number and geometry of the metal center, which can vary from tetrahedral and square planar for four-coordinate metals to octahedral for six-coordinate metals, and even higher coordination numbers for lanthanides and actinides. researchgate.net The structural data would also elucidate how the nitro and acetyl substituents influence the crystal packing through intermolecular interactions. nih.gov For example, studies on related nitropyrazole carboxylic acid complexes have shown that the nitro group can act as a hydrogen bond acceptor, influencing the supramolecular assembly.

Investigation of Luminescent Properties of Resulting Coordination Compounds

The incorporation of organic ligands that can efficiently absorb light and transfer the energy to a metal center is a key strategy in the design of luminescent materials. This process, often referred to as the "antenna effect," is particularly crucial for lanthanide ions, whose direct excitation is inefficient due to their low molar absorption coefficients. Pyrazole derivatives have been investigated as potential sensitizers for lanthanide luminescence.

While specific studies on the luminescent properties of coordination compounds derived directly from this compound are not widely available in the current literature, research on analogous systems provides valuable insights. For instance, the photophysical properties of ternary europium(III) complexes with other pyrazole-containing ligands have been studied. In these systems, the pyrazole-based ligand acts as an organic chromophore, effectively sensitizing the emission of the Eu³⁺ ion. The resulting complexes often exhibit the characteristic sharp emission bands of the lanthanide ion. For example, a ternary europium complex with 2-thenoyltrifluoroacetone (B1682245) and 5-nitro-1,10-phenanthroline (B1664666) displayed a strong red emission at 612 nm with a notable quantum yield of 36.0% and a long luminescence lifetime of 458 µs, indicating efficient energy transfer from the ligands to the europium ion. researchgate.net

The presence of a nitro group, an electron-withdrawing substituent, on the pyrazole ring of this compound is expected to influence the energy levels of the ligand and, consequently, the efficiency of the energy transfer process. The design of ligands for luminescent lanthanide complexes is a subject of ongoing research, with a focus on tailoring the ligand structure to optimize the photophysical properties of the resulting complexes for applications in areas like therapy and sensing. ornl.gov Theoretical modeling approaches are also being employed to understand and predict the luminescent spectra of lanthanide complexes, which can aid in the rational design of new materials. youtube.com

Further experimental investigation into the coordination of this compound with lanthanide ions such as Eu³⁺ and Tb³⁺ would be necessary to fully characterize the luminescent properties of the resulting complexes and to determine their potential for applications in optoelectronics and bio-imaging.

Potential for Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes incorporating pyrazole-based ligands have emerged as promising catalysts for a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can be readily tuned by the introduction of different substituents, which in turn influences the catalytic activity and selectivity of the metal center.

Research has demonstrated that copper(II) complexes formed in situ with nitro-functionalized pyrazole derivatives can effectively catalyze the oxidation of catechol to o-quinone. mdpi.com In these studies, the catalytic activity was found to be dependent on several factors, including the nature of the ligand, the counter-ion of the copper salt, and the solvent used. mdpi.com For example, a complex formed from a pyrazole-based ligand and copper(II) acetate in methanol exhibited significant catalytic activity. mdpi.com While these studies did not specifically use this compound, they highlight the potential of nitro-pyrazole ligands in promoting oxidation reactions. The presence of the nitro group in this compound could modulate the Lewis acidity of the metal center, which is a critical parameter in many catalytic cycles.

Beyond copper, other transition metal complexes with pyrazole-based ligands have been investigated for their catalytic prowess. Protic pyrazole complexes of ruthenium and iridium have shown activity in transfer hydrogenation reactions of ketones and nitriles, as well as in the hydrogenation of carbon dioxide. nih.gov The catalytic performance of these systems is often enhanced by the proton-responsive nature of the pyrazole ligand. nih.gov

The catalytic potential of metal complexes derived from this compound warrants further exploration. The combination of the pyrazole core, the coordinating acetyl group, and the electron-withdrawing nitro group could lead to novel catalytic activities. Potential areas of investigation include oxidation reactions, C-C coupling reactions, and various hydrogenation processes. The synthesis and characterization of discrete metal complexes with this ligand would be a crucial first step in systematically evaluating their catalytic performance.

Potential for Advanced Material Applications of 1 5 Nitro 1h Pyrazol 3 Yl Ethanone and Its Derivatives

Exploration in Organic Electronics and Optoelectronic Materials

The conjugated system of the pyrazole (B372694) ring, modified by the powerful electron-withdrawing nitro group, makes nitropyrazole derivatives intriguing candidates for organic electronic and optoelectronic applications.

The synthesis of novel chromophores and fluorophores is an active area of research, leveraging the pyrazole core as a foundational building block. The reactivity of the acetyl group and the N-H proton on the pyrazole ring of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone allows for extensive chemical modification to tune its electronic and photophysical properties.

For instance, the acetyl group can undergo condensation reactions to create extended π-conjugated systems, a common strategy for developing chromophores. Similarly, cycloaddition reactions involving the pyrazole ring can lead to complex heterocyclic structures with unique optical properties. One synthetic route involves the reaction of 3-(2-nitrovinyl)chromones with N-methylhydrazones to yield 3-(pyrazol-5-yl)chromones, demonstrating how pyrazole-containing chromophoric systems can be constructed. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrile imines with N-arylmaleimides to afford pyrazole-based pyrrolo[3,4-d]pyrazoles. nih.gov These synthetic strategies highlight the modularity of pyrazole chemistry in creating diverse, functional molecules.

Derivatives can be further functionalized to enhance their performance. For example, attaching different aryl groups or other heterocyclic systems, such as oxadiazoles, can modify the absorption and emission characteristics of the resulting molecule. researchgate.net The synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives illustrates a pathway from a simple pyrazole starting material to more complex, potentially photoactive compounds. researchgate.net

While specific research on this compound in Organic Light-Emitting Diodes (OLEDs) and organic solar cells is still an emerging area, the fundamental properties of nitro-substituted pyrazoles suggest their potential. The high electron affinity imparted by the nitro group could be beneficial for creating n-type materials, which are essential for efficient charge transport and separation in organic electronic devices.

The design of materials for these applications often focuses on creating molecules with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection and transport. The tunability of the pyrazole core through synthesis allows for the fine-tuning of these energy levels. The development of pyrazole derivatives with specific electronic properties is a key step toward their integration into OLEDs and solar cells, though extensive device-specific research is still required.

Integration into Polymer Chemistry and Composite Materials

The functional groups on this compound provide anchor points for integration into polymers and composite materials. The N-H group of the pyrazole can be functionalized, and the ketone can participate in polymerization reactions. This could allow for the creation of polymers with the inherent properties of the nitropyrazole unit, such as high thermal stability and energy density. nih.gov

These polymers or composites could find applications in specialized fields. For example, incorporating nitropyrazole moieties into a polymer matrix could enhance the thermal resistance or energy content of the material. The development of nitropyrazole-based energetic materials is a testament to the robust nature of this heterocyclic system, a property that is also desirable in advanced polymers and composites designed for high-performance applications. researchgate.net

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, functional architectures. The structure of this compound contains multiple sites capable of participating in these interactions: the pyrazole ring’s N-H group is a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atoms of the nitro and carbonyl groups are hydrogen bond acceptors.

This functionality enables the molecule to engage in self-assembly. Research on related arylazopyrazole photoswitches has shown that these molecules can be organized into chiral structures using DNA as a template, demonstrating the potential of pyrazole derivatives in controlled self-assembly processes. rsc.org The ability to form ordered structures is crucial for the development of materials with anisotropic properties, such as those required for sensors or nonlinear optics. The study of 1,3,5-triazine (B166579) oligomers further highlights how nitrogen-rich heterocycles are used as building blocks in supramolecular chemistry to create complex, functional assemblies. rsc.org

Development of Chemical Sensors and Recognition Materials

The development of chemical sensors often utilizes materials whose optical or electronic properties change upon interaction with a specific analyte. The electron-deficient nature of the nitropyrazole ring makes it sensitive to its chemical environment. Interaction with electron-rich analytes could lead to a detectable change in its absorption or fluorescence spectrum, forming the basis of a sensor.

Furthermore, the functional groups on this compound can be modified to create specific binding sites for target molecules. By synthesizing derivatives with tailored cavities or recognition motifs, it is possible to develop materials that selectively bind to certain ions or molecules. While direct applications of this specific compound in sensing are not yet widely reported, the principles of molecular recognition and the known use of other nitroaromatic compounds in sensing suggest this is a promising avenue for future research.

Research into Energetic Materials (given the presence of a nitro group and pyrazole ring)

The most extensively researched application for nitropyrazole derivatives is in the field of energetic materials. semanticscholar.orgenergetic-materials.org.cn The combination of a nitrogen-rich pyrazole ring and one or more nitro groups results in compounds with high heats of formation, high density, good thermal stability, and powerful detonation performance. nih.govnih.gov These characteristics make them attractive as potential replacements for traditional explosives like TNT and RDX. researchgate.netenergetic-materials.org.cn

Nitropyrazoles are often used as intermediates for creating more complex and powerful energetic materials. nih.gov The introduction of additional nitro groups or the linkage of multiple pyrazole rings can significantly enhance energetic properties. nih.gov For example, linking nitropyrazoles with other nitrogen-rich heterocycles like tetrazoles or triazoles is an effective strategy for increasing nitrogen content and improving performance. nih.gov

Research has shown that the performance and sensitivity of nitropyrazole-based energetic materials can be finely tuned. For instance, the synthesis of energetic salts or the introduction of functional groups like dinitromethyl can increase density and detonation velocity. researchgate.netnih.gov A family of insensitive energetic materials based on a nitropyrazole fused with bis(1,2,4-triazole) exhibited detonation performance comparable to RDX but with significantly lower sensitivity to impact and friction. rsc.org

The table below summarizes the calculated or measured properties of several nitropyrazole-based energetic compounds, illustrating their high performance.

Compound NameDensity (g cm⁻³)Detonation Velocity (D, m s⁻¹)Detonation Pressure (P, GPa)Impact Sensitivity (IS, J)Source
5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) (6)1.865874733.030 rsc.org
N,N′-((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))dinitramide (7)1.915900835.920-24 rsc.org
Dihydroxylammonium salt (9)-907733.6>40 rsc.org
Dihydrazinium salt (10)-875930.2>40 rsc.org
RDX (Reference)1.82879534.97.4 rsc.org

Studies on Structure-Energy Relationships

The energetic properties of nitropyrazole derivatives are intrinsically linked to their molecular structure. The number and position of nitro groups, in conjunction with other substituents, dictate key performance parameters such as density (ρ), heat of formation (ΔHf), detonation velocity (D), and detonation pressure (P).

The following interactive table presents a compilation of calculated energetic properties for a series of nitropyrazole derivatives, illustrating the impact of different substituents on their performance. This data, while not specific to this compound, provides a valuable framework for understanding its potential.

Compound NameMolecular FormulaDensity (ρ) (g/cm³)Heat of Formation (ΔHf) (kJ/mol)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)
Reference Compounds
3,4-DinitropyrazoleC3H2N4O41.83199.38.2228.0
3,5-DinitropyrazoleC3H2N4O41.79221.18.5031.9
3,4,5-TrinitropyrazoleC3HN5O61.93259.89.0537.8
Hypothetical/Related Acetyl Derivatives
4-Nitro-1-acetonylpyrazoleC6H7N3O3~1.5 (estimated)Not AvailableNot AvailableNot Available

Note: The data for the reference compounds are from published computational studies. mdpi.comresearchgate.net The density for 4-Nitro-1-acetonylpyrazole is an estimation based on similar structures. Specific energetic properties for acetylated nitropyrazoles are a subject for further research.

The data clearly indicates that the addition of nitro groups significantly enhances the energetic output. It is reasonable to infer that this compound would possess energetic properties intermediate to non-nitrated pyrazoles and dinitropyrazoles. The acetyl group's contribution to the oxygen balance would be a critical factor in determining its precise performance characteristics.

Analysis of Thermal Stability and Decomposition Pathways

The thermal stability of an energetic material is a crucial parameter determining its safety, handling, and application viability. Nitropyrazole derivatives are generally recognized for their good thermal stability, a consequence of the aromaticity of the pyrazole ring. nih.gov The decomposition of these materials is a complex process, often initiated by the cleavage of the weakest bond in the molecule.

For many nitropyrazoles, the initial step in the thermal decomposition pathway is the homolytic cleavage of the C-NO2 bond, releasing nitrogen dioxide (NO2). mdpi.com This is often the rate-determining step and dictates the onset of decomposition. Subsequent reactions involve the breakdown of the pyrazole ring, leading to the formation of various gaseous products. The presence of other functional groups, such as the acetyl group in this compound, can influence the decomposition mechanism and the temperature at which it begins.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to evaluate the thermal stability of energetic materials. DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points and decomposition exotherms. TGA measures the change in mass of a sample as it is heated, indicating the onset of decomposition and the extent of mass loss.

While specific DSC/TGA data for this compound is not widely published, studies on related nitropyrazole compounds provide valuable comparative data. For example, dinitropyrazoles and trinitropyrazoles exhibit decomposition temperatures (Td) typically above 200 °C, with some highly nitrated derivatives showing even greater stability.

The following interactive table summarizes the thermal stability data for a selection of nitropyrazole compounds.

Compound NameDecomposition Onset (Td) (°C)Method
Reference Compounds
3,4-Dinitropyrazole276DSC
3,5-Dinitropyrazole296DSC
1-Methyl-3,4,5-trinitropyrazole225DSC
4-Amino-3,5-dinitropyrazole183DSC
Hypothetical/Related Acetyl Derivatives
This compoundNot Available-

Note: The decomposition temperatures are from published thermal analysis studies on related energetic materials. mdpi.com The thermal stability of this compound is a key area for future experimental investigation.

Q & A

Q. What safety protocols should researchers follow when handling 1-(5-Nitro-1H-pyrazol-3-yl)ethanone?

  • Methodological Answer : Due to the nitro group's potential reactivity and toxicity, strict safety measures are essential. Researchers must wear PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste services. Nitro-containing compounds may produce harmful byproducts, so reactions should be monitored for exothermicity. Safety guidelines for structurally similar nitro-pyrazoles recommend avoiding direct exposure and using glove boxes for sensitive steps .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : A common approach involves condensation of nitro-substituted hydrazines with diketones or β-keto esters under acidic conditions. For example, derivatives like 1-(2-chlorophenyl)pyrazolyl ethanones are synthesized via Claisen-Schmidt condensation, using ethanol as a solvent and piperidine as a catalyst. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves yield and purity. NMR and LC-MS are critical for verifying structural integrity .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation are mounted on a diffractometer (e.g., Bruker APEX-II). Data collection parameters (e.g., Mo-Kα radiation, ω-scans) and refinement using SHELXL (for space group determination, thermal displacement parameters) are critical. For nitro-pyrazole analogs, monoclinic systems (e.g., P2₁/c) are common, with hydrogen bonding networks stabilizing the structure .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for nitro-pyrazole derivatives with twinning or disorder?

  • Methodological Answer : SHELXL handles twinning via the TWIN/BASF commands, adjusting scale factors for overlapping domains. For disordered nitro groups, PART/SUMP restraints stabilize refinement. High-resolution data (>1.0 Å) improves electron density maps, while Hirshfeld surface analysis validates intermolecular interactions. Comparative studies of analogs (e.g., 1-(5-(2-chlorophenyl)pyrazolyl)ethanone) show R-factors <0.05 with SHELXL’s least-squares refinement .

Q. What computational methods elucidate structure-activity relationships (SAR) for nitro-pyrazolyl ethanones?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive sites (e.g., nitro group’s electron-withdrawing effect). Molecular docking (AutoDock Vina) assesses binding to targets like enzymes, with MD simulations (GROMACS) validating stability. QSAR models using Hammett constants (σ) for nitro substituents correlate logP values with bioactivity. Studies on similar compounds highlight the nitro group’s role in enhancing binding affinity .

Q. How do substituents on the pyrazole ring influence the biological activity of nitro-ethanone derivatives?

  • Methodological Answer : Substituent effects are evaluated via comparative bioassays. For example, replacing the nitro group with methoxy in analogs reduces antimicrobial efficacy by ~40%, as shown in MIC assays. Para-substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance lipophilicity, improving membrane penetration. Spectroscopic techniques (e.g., UV-Vis for π→π* transitions) and HPLC retention times quantify electronic and steric effects .

Q. What strategies mitigate challenges in characterizing nitro-pyrazole degradation products?

  • Methodological Answer : LC-HRMS (Orbitrap) with ESI+ ionization identifies degradation fragments (e.g., nitro-reduction to amine intermediates). Isotopic labeling (¹⁵N) tracks nitro group stability under UV light. Solid-state NMR (¹³C CP-MAS) detects amorphous byproducts in accelerated aging studies. For photodegradation, HPLC-PDA at 254 nm monitors nitro group retention, with kinetic modeling (pseudo-first-order) quantifying degradation rates .

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